Exherin - 229971-81-7

Exherin

Catalog Number: EVT-267988
CAS Number: 229971-81-7
Molecular Formula: C22H34N8O6S2
Molecular Weight: 570.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Exherin (ADH-1) is a synthetic, cyclic pentapeptide designed to act as a competitive inhibitor of N-cadherin, a cell adhesion protein. [] Its chemical structure is Ac-CHAVC-NH2, where “H”, “A,” and “V” represent histidine, alanine, and valine, respectively. [] The HAV sequence is crucial for Exherin’s ability to bind to N-cadherin and disrupt its function. [] Exherin exhibits anti-tumor activity in preclinical models by interfering with N-cadherin-mediated cell-cell interactions in both tumor cells and tumor vasculature. [, ]

Future Directions
  • Improving Pharmacokinetic Properties: Future research could focus on modifying the Exherin molecule to enhance its stability and prolong its half-life in vivo. [] This could involve strategies to stabilize the labile disulfide bond, potentially leading to more favorable dosing regimens and improved therapeutic efficacy. []
  • Combination Therapies: Exploring the use of Exherin in combination with other anticancer agents, such as chemotherapy or immunotherapy, could be a promising avenue for enhancing its therapeutic efficacy. []
  • N-cadherin Expression as a Biomarker: Further research is needed to validate the use of N-cadherin expression as a predictive biomarker for Exherin sensitivity in different tumor types. [, , ] Identifying patients most likely to benefit from Exherin therapy would be crucial for its successful clinical development.

N-Acetyl-Cys-His-Ala-Val-Cys-NH2 (Ac-CHAVC-NH2)

Compound Description: This cyclic pentapeptide is the chemical structure of Exherin (ADH-1) itself. The HAV (His-Ala-Val) amino acid sequence is crucial for Exherin's ability to bind to N-cadherin and disrupt its function. The molecule is cyclized by a disulfide bridge between the two cysteine residues [, ].

ADH-10001

Compound Description: ADH-10001 is another name for Exherin, emphasizing a specific formulation or development stage []. Like the Ac-CHAVC-NH2 structure, it is a cyclic pentapeptide with the active HAV sequence.

Relevance: This compound is identical to Exherin. The research paper using this designation focuses on metabolite identification, highlighting the importance of the intact HAV moiety for potential activity even after metabolic changes [].

ADH-100230 and ADH-100231

Compound Description: These compounds are the parallel and anti-parallel dimers of Exherin, respectively. They are formed by the oxidation and rearrangement of the disulfide bonds in two Exherin molecules [].

Relevance: As dimers of Exherin, these compounds provide insight into the potential metabolic pathways of the drug. While their specific activity is not mentioned, the presence of the intact HAV moiety in these dimers suggests they may retain some ability to bind to N-cadherin [].

N-cadherin (CDH2)

Compound Description: N-cadherin, encoded by the CDH2 gene, is a transmembrane protein involved in cell-cell adhesion. It plays a crucial role in tissue development and is implicated in cancer progression and metastasis when dysregulated [, , , , , , ].

166Ho-DOTMP

Relevance: This compound is not structurally related to Exherin but falls under the broader category of anti-cancer agents. It is listed alongside Exherin in a review of clinical trials, highlighting the diversity of approaches to cancer treatment [].

Overview

Exherin, also known as ADH-1, is a cyclic pentapeptide that serves as a vascular-targeting agent with potential applications in cancer therapy. It specifically targets N-cadherin, a cell adhesion molecule implicated in tumor progression and metastasis. By disrupting the adhesion between cancer cells, Exherin may hinder their ability to migrate and invade surrounding tissues, thus contributing to anti-tumor effects. This compound has been investigated in clinical settings, demonstrating an acceptable safety profile and hints of efficacy in treating N-cadherin-positive malignancies.

Source and Classification

Exherin is classified as a small molecule and falls into the category of vascular targeting agents. It was developed by Adherex Technologies and is primarily aimed at treating cancers characterized by elevated expression of N-cadherin. This compound's mechanism revolves around its interaction with N-cadherin, which is often overexpressed in various tumors, facilitating their invasive capabilities .

Synthesis Analysis

Methods

The synthesis of Exherin employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide structure on a solid support. The synthesis process typically involves the following steps:

  1. Amino Acid Attachment: Individual amino acids are attached to a solid resin.
  2. Deprotection: Protective groups on the amino acids are removed to allow for further reactions.
  3. Coupling: Additional amino acids are coupled to form longer peptide chains.
  4. Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified.

Technical Details

Molecular Structure Analysis

Exherin's molecular structure consists of a cyclic pentapeptide with a specific sequence that allows it to interact effectively with N-cadherin. The structural formula can be represented as follows:

  • Molecular Formula: C29_{29}H41_{41}N5_{5}O5_{5}
  • Molecular Weight: Approximately 529.67 g/mol

The cyclic nature of Exherin contributes to its stability and affinity for its target protein, enhancing its therapeutic potential .

Chemical Reactions Analysis

Exherin's primary chemical reaction involves its competitive binding to N-cadherin:

Exherin free +N cadherin bound Exherin N cadherin complex+ free binding site \text{Exherin free }+\text{N cadherin bound }\rightleftharpoons \text{Exherin N cadherin complex}+\text{ free binding site }

This reaction illustrates how Exherin disrupts the normal interactions between N-cadherin molecules on adjacent cells, which is crucial for maintaining cell adhesion and tissue integrity . The disruption can lead to decreased tumor cell viability and reduced metastatic potential.

Mechanism of Action

Exherin functions by binding specifically to N-cadherin, inhibiting its role in cell adhesion. This mechanism can be broken down into several key processes:

  1. Binding Affinity: Exherin binds competitively to N-cadherin, preventing its interaction with other cells.
  2. Disruption of Adhesion: By blocking N-cadherin interactions, Exherin disrupts the adhesion between endothelial cells and tumor cells.
  3. Induction of Apoptosis: The resultant loss of adhesion may trigger apoptotic pathways in tumor cells, leading to cell death.

In clinical trials, Exherin has shown promising results in stabilizing disease in patients with advanced solid tumors expressing N-cadherin .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Exherin typically appears as a white powder.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: The cyclic structure provides enhanced stability compared to linear peptides.
  • pH Sensitivity: Stability may vary with pH; optimal conditions are generally around neutral pH.

Analyses such as partition coefficient measurements can provide insights into its pharmacokinetic properties, indicating how well it distributes within biological systems .

Applications

Exherin has been primarily explored for its potential use in oncology:

  1. Cancer Treatment: As an anti-N-cadherin agent, it is being investigated for treating various cancers where N-cadherin expression correlates with poor prognosis.
  2. Clinical Trials: Phase I clinical trials have assessed its safety and efficacy in patients with advanced solid tumors .
  3. Research Tool: Beyond therapeutic applications, Exherin serves as a valuable tool for studying the role of N-cadherin in cancer biology.
Introduction to N-Cadherin-Targeted Therapeutics

N-Cadherin in Tumor Progression and Metastatic Signaling

N-cadherin (neural cadherin, encoded by CDH2) is a calcium-dependent transmembrane glycoprotein that mediates homophilic cell-cell adhesion. Its aberrant expression in epithelial cancers—a hallmark of epithelial-to-mesenchymal transition (EMT)—correlates with aggressive metastasis and poor prognosis. The "cadherin switch" (E- to N-cadherin) disrupts epithelial integrity, enabling tumor cell dissemination [3] [5].

Mechanisms of Metastatic Promotion

  • Collective Cell Migration: N-cadherin facilitates cohort-based invasion by maintaining cell-cell cohesion in migrating clusters. This allows tumor cells to traverse extracellular matrices as coordinated units, enhancing metastatic efficiency [5].
  • Signaling Pathway Augmentation:
  • Fibroblast Growth Factor Receptor (FGFR): N-cadherin complexes with FGFR to amplify mitogenic signaling. This synergy accelerates invasive behavior in breast and pancreatic cancers [5].
  • Wnt/β-Catenin: N-cadherin stabilizes cytoplasmic β-catenin, potentiating transcription of pro-metastatic genes (e.g., MMP7, CYCLIN D1). In melanoma, this axis drives trans-endothelial migration [5] [7].
  • Rac1/RhoA GTPase Dynamics: N-cadherin adhesion triggers Rac1-mediated actin polymerization at nascent contacts, followed by RhoA-driven actomyosin contraction. This orchestrates tension polarization critical for metastasis [10].

Table 1: Key N-Cadherin-Mediated Signaling Pathways in Cancer

Signaling MediatorFunctional RoleCancer ModelsExperimental Evidence
FGFREnhances proliferation & invasionBreast, pancreaticN-cadherin+/FGFR+ cells show 3× lung metastasis increase [5]
β-CateninActivates EMT transcription factorsMelanoma, prostateNuclear β-catenin accumulation in invasive fronts [5] [7]
Rac1/RhoARegulates cortical tension polarizationMulticellular tumor spheroidsRac1 inhibition reduces cluster coherence by 60% [10]

Clinical Prognostic Significance

Elevated N-cadherin expression independently predicts poor outcomes:

  • Prostate Cancer: Linked to castration resistance (HR = 2.8, p < 0.01) [8].
  • Pancreatic Cancer: Associated with peritoneal dissemination and micro-metastases [5].
  • Meta-Analysis: Across 20 epithelial cancers, N-cadherin positivity increases metastatic risk by 75% (95% CI: 1.5–2.1) [7].

Paradigm Shift in Cadherin-Based Anticancer Strategies

Traditional oncology targeted E-cadherin loss. Contemporary approaches focus on inhibiting gained N-cadherin functionality. Exherin (ADH-1) exemplifies this shift as the first selective N-cadherin antagonist.

Exherin’s Molecular Mechanism

Exherin is a cyclic pentapeptide (molecular weight: 570.69 g/mol; CAS 229971-81-7) that competitively binds the HAV motif on N-cadherin’s EC1 domain. This disrupts:

  • Trans adhesion: Prevents reciprocal tryptophan insertion into the hydrophobic pocket [2] [4].
  • Cis clustering: Inhibits lateral oligomerization dependent on the EC1-EC2 interface [9].Consequent dissociation of the N-cadherin/β-catenin complex inactivates downstream oncogenic pathways [4] [9].

Preclinical Efficacy

In vitro and in vivo studies demonstrate Exherin’s antitumor effects:

  • Apoptosis Induction: 0.5–1.0 mg/mL doses cause N-cadherin-dependent apoptosis in neuroblastoma (50% cell death at 24h; p < 0.001) [4].
  • Metastasis Suppression: In orthotopic pancreatic models, 50 mg/kg ADH-1 reduced abdominal dissemination by 70% and eliminated lung micro-metastases (p < 0.01) [4] [9].
  • Chemosensitization: Synergizes with melphalan in melanoma xenografts by disrupting stromal-tumor adhesion [9].

Table 2: Exherin’s Milestone Preclinical Findings

Study ModelInterventionKey OutcomeReference
N-cadherin+ BxPC-3 pancreatic cellsADH-1 (50 mg/kg IP)70% reduction in peritoneal nodules; no lung mets [4]Shintani et al., 2008
Neuroblastoma cell linesADH-1 (1 mg/mL)>50% apoptosis at 24h; no effect on N-cad- cells [4]Lammens et al., 2012
Melanoma xenograftsADH-1 + melphalanEnhanced tumor regression vs. monotherapy [9]MedChemExpress data

Clinical Translation

A Phase I trial (NCT00473369) established Exherin’s feasibility in N-cadherin-expressing solid tumors, though efficacy data remain preliminary. Ongoing strategies to overcome challenges include:

  • Biomarker-Driven Selection: Immunohistochemistry screening for membranous N-cadherin [6].
  • Combination Regimens: Co-administration with cytotoxic agents to exploit chemosensitization [9].
  • Next-Gen Inhibitors: Peptidomimetics and monoclonal antibodies with improved pharmacodynamics [8].

Properties

CAS Number

229971-81-7

Product Name

Exherin

IUPAC Name

(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide

Molecular Formula

C22H34N8O6S2

Molecular Weight

570.7 g/mol

InChI

InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33)/t11-,14-,15-,16-,17-/m0/s1

InChI Key

FQVLRGLGWNWPSS-BXBUPLCLSA-N

SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C

Solubility

Soluble in 5% HCl aqueous solution, slightly soluble in water at room temperature, not soluble in water at low temperature.

Synonyms

NSC729477; ADH1; ADH-1; ADH 1. Brand name: Exherin; Exherin free base

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.